

BAY1082439: A Targeted Approach for PTEN-Null Prostate Cancer

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Compound of Interest

Compound Name: BAY1082439

Cat. No.: B1574161

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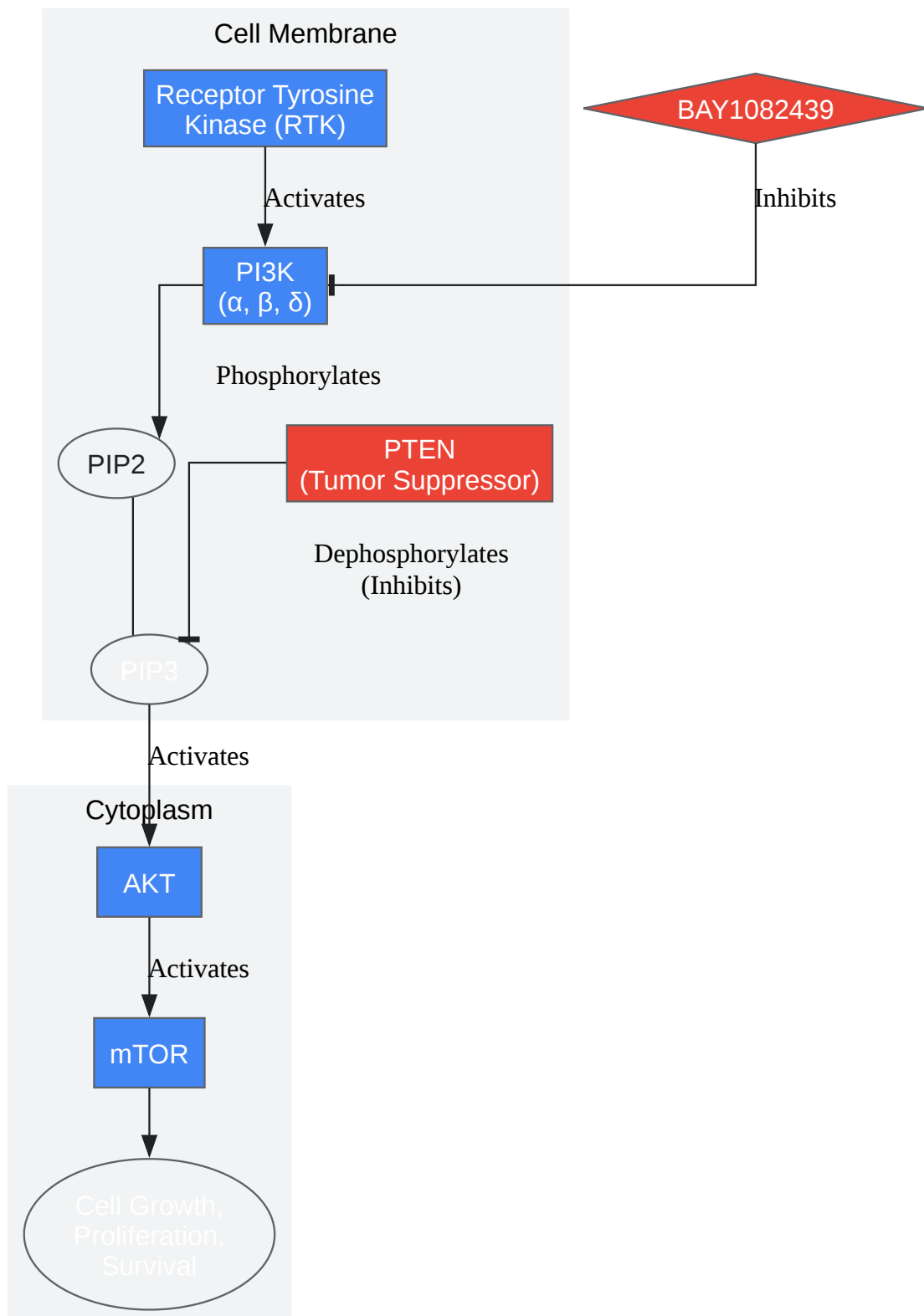
An In-depth Technical Guide for Researchers and Drug Development Professionals

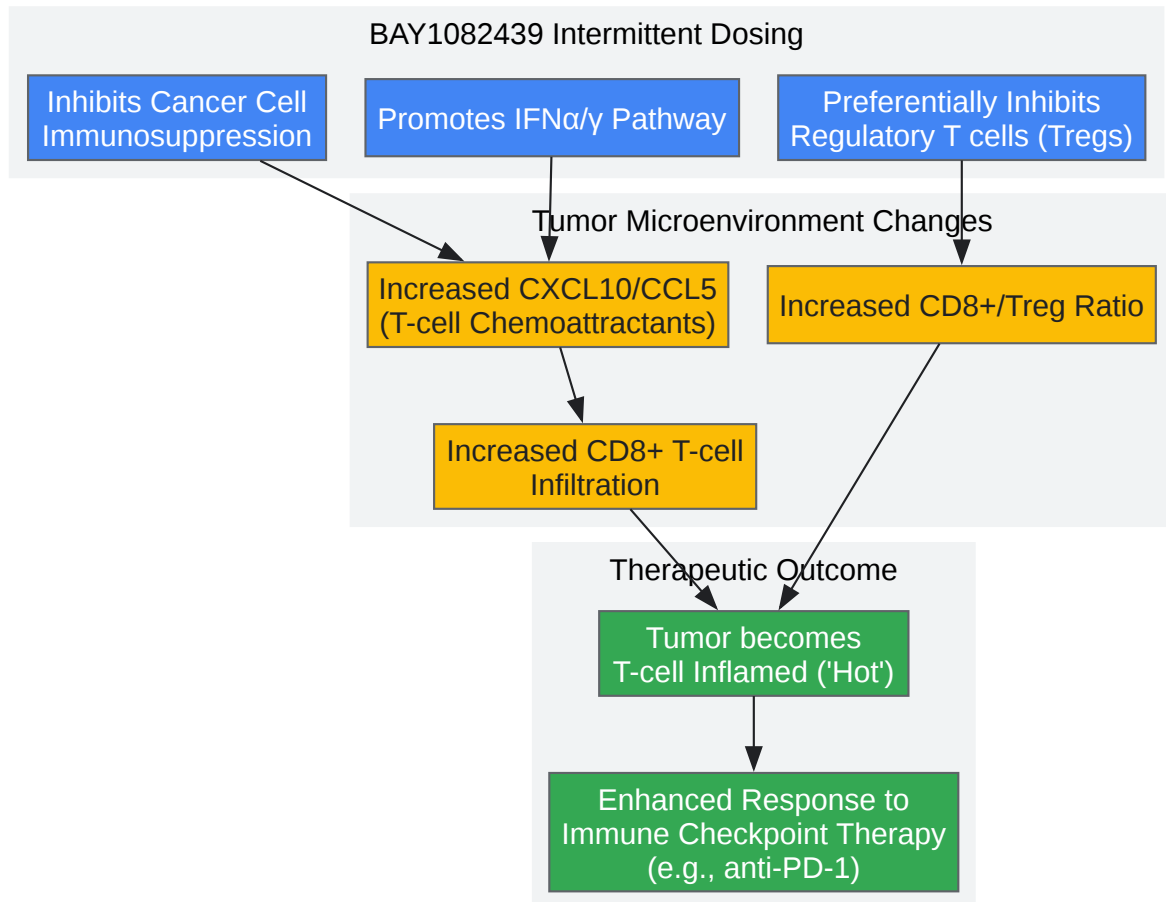
This technical guide provides a comprehensive overview of **BAY1082439**, a selective Phosphoinositide 3-kinase (PI3K) inhibitor, and its application in the research of PTEN-null prostate cancer. The loss of the tumor suppressor gene PTEN is a frequent event in prostate cancer, leading to the hyperactivation of the PI3K/AKT/mTOR signaling pathway, which drives tumor growth, proliferation, and survival.^{[1][2][3][4][5]} **BAY1082439**, by targeting multiple PI3K isoforms, presents a promising therapeutic strategy for this molecularly defined cancer subtype.^{[1][2]}

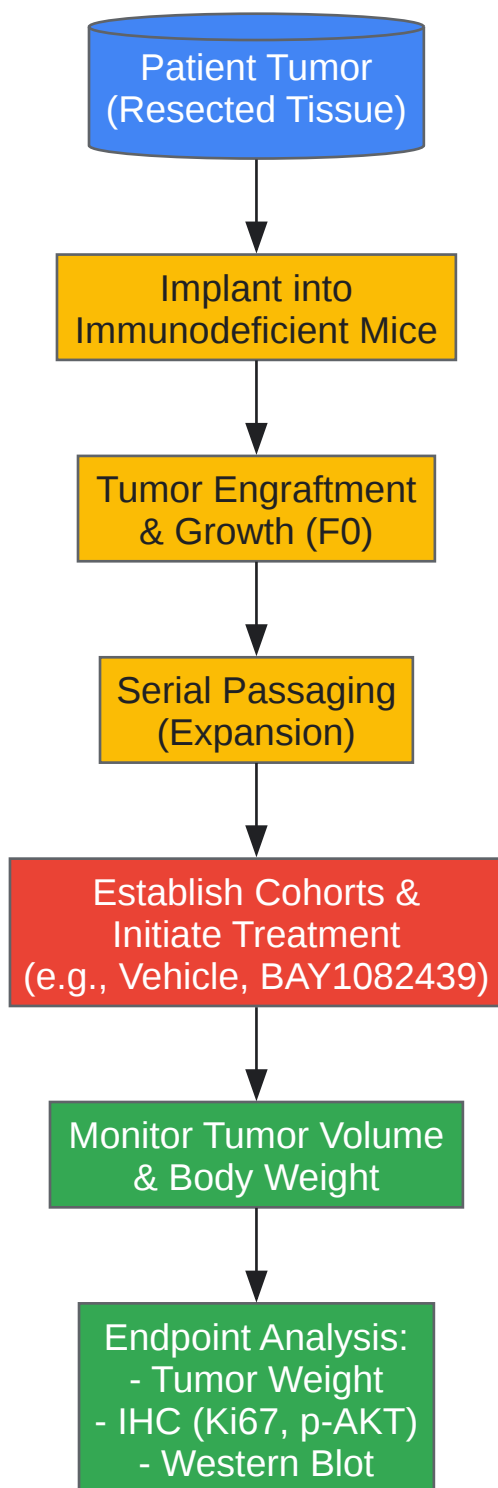
Core Mechanism of Action: PI3K Pathway Inhibition

BAY1082439 is an orally bioavailable, selective inhibitor with potent activity against PI3K α , PI3K β , and PI3K δ isoforms.^{[1][6]} In PTEN-null prostate cancer, the absence of PTEN's phosphatase activity results in the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to constitutive activation of AKT and downstream effectors.^{[4][7]} By inhibiting PI3K α and PI3K β , **BAY1082439** directly counteracts the primary drivers of this oncogenic signaling cascade.^{[1][8]} Furthermore, its activity against the PI3K δ isoform, which is associated

with epithelial-mesenchymal transition (EMT) and immune cell function, suggests a dual role in targeting both the tumor cells and their microenvironment.[2][9]







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